molecular formula C6H8O B3053172 Bicyclo[2.1.1]hexan-2-one CAS No. 5164-64-7

Bicyclo[2.1.1]hexan-2-one

Cat. No.: B3053172
CAS No.: 5164-64-7
M. Wt: 96.13 g/mol
InChI Key: PWKFOXYVSDYYCK-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexan-2-one (CAS 5164-64-7) is a bridged bicyclic ketone of significant and growing importance in medicinal chemistry as a versatile building block for the synthesis of three-dimensional, sp3-rich scaffolds. Its core value lies in its role as a precursor to disubstituted bicyclo[2.1.1]hexanes (BCHs), which are increasingly recognized as superior saturated bioisosteres for ortho- and meta-substituted benzene rings in active pharmaceutical ingredients (APIs) . The strategic replacement of flat, aromatic rings with these constrained, three-dimensional structures—a concept known as "escape from flatland"—is a established approach to improving the pharmacokinetic properties, metabolic stability, and selectivity of drug candidates . Recent advances have demonstrated the utility of this compound as a common intermediate to access a diverse range of 1,2-disubstituted BCH derivatives . Synthetic methodologies are continually evolving, with approaches such as a sequential SmI2-mediated transannular pinacol coupling and acid-catalyzed pinacol rearrangement of cyclobutanedione derivatives providing efficient access to 1-substituted variants . Other modern techniques, including visible light-driven intramolecular [2+2] photocycloadditions and catalytic alkene insertion reactions, further underscore the compound's relevance in contemporary synthetic organic chemistry . This compound is an essential reagent for chemists exploring novel chemical space in drug discovery programs. It enables the straightforward synthesis of complex, disubstituted bicyclic frameworks that are otherwise difficult to access, facilitating the creation of new sp3-rich analogs of existing drugs and bioactive molecules . Product Identification: • CAS Registry Number: 5164-64-7 • Molecular Formula: C6H8O • Molecular Weight: 96.13 g/mol This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

bicyclo[2.1.1]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-3-4-1-5(6)2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKFOXYVSDYYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467135
Record name Bicyclo[2.1.1]hexan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5164-64-7
Record name Bicyclo[2.1.1]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.1.1]hexan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexan-2-one typically involves a [2+2] cycloaddition reaction. One common method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it challenging to scale up . Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to various substitution patterns on the bicyclo[2.1.1]hexane scaffold .

Industrial Production Methods

Industrial production of this compound is still under development, with research focused on optimizing reaction conditions and improving yields. The use of photochemistry and catalytic methods shows promise for scalable production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted bicyclo[2.1.1]hexanes, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Properties
Bicyclo[2.1.1]hexan-2-one derivatives have been identified as promising bioisosteres for ortho- and meta-substituted benzenes. Their three-dimensional structure allows them to maintain biological activity while enhancing pharmacokinetic properties such as solubility and metabolic stability. This makes them valuable candidates in the development of new pharmaceuticals, particularly for compounds targeting complex biological pathways .

Case Study: Antiviral and Antiparasitic Agents
A notable application of this compound derivatives is their use in synthesizing analogs of nitazoxanide, an established antiviral and antiparasitic drug. The introduction of these bicyclic structures has been shown to improve the pharmacokinetic profiles of drug candidates, thereby increasing their chances of clinical success .

Synthetic Methodologies

Synthesis Techniques
The synthesis of bicyclo[2.1.1]hexan-2-ones typically involves innovative methodologies such as:

  • Pinacol Coupling Reactions : A two-step procedure combining SmI₂-mediated transannular pinacol coupling with acid-catalyzed pinacol rearrangement has been successfully employed to prepare a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives .
  • Photochemistry : Recent advances have utilized photochemical methods to create new bicyclo[2.1.1]hexane modules through [2 + 2] cycloaddition reactions, enabling the efficient derivatization of these compounds into diverse chemical spaces .

Structural Diversity and Functionalization

This compound serves as an excellent scaffold for further functionalization due to its structural characteristics:

  • Postfunctionalization Strategies : Various functional groups can be introduced onto the bicyclic framework, allowing for the generation of complex molecular architectures. For example, the incorporation of silyl enol ethers has led to a range of new bicyclo[2.1.1]hexanes with potential applications in natural product synthesis and late-stage modifications of existing drugs .

Summary of Key Findings

Application AreaKey Findings
Medicinal Chemistry This compound derivatives act as bioisosteres, enhancing drug properties
Synthesis Techniques Effective synthesis via pinacol coupling and photochemical methods
Structural Diversity Capable of extensive postfunctionalization leading to complex architectures

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexan-2-one involves its interaction with various molecular targets. The rigid structure allows for precise spatial orientation of functional groups, facilitating specific interactions with biological macromolecules. This can lead to improved binding affinity and selectivity in drug design . The compound’s effects are mediated through pathways involving radical relay mechanisms, supported by density functional theory calculations .

Comparison with Similar Compounds

Structural and Electronic Features

Bicyclo[2.1.1]hexan-2-one is compared with other bicyclic ketones (Table 1), focusing on ring strain, substituent positioning, and electronic transmission pathways:

Compound Bridge Structure Key Features
This compound [2.1.1] Sterically neutral carbonyl; substituents transmit electronic effects via cyclopropane bonds
Bicyclo[2.2.1]heptan-7-one [2.2.1] (norbornyl) Substituents closer to carbonyl; stronger syn-face preference for electron-withdrawing groups
Bicyclo[2.2.2]octan-2-one [2.2.2] Larger ring size; increased steric bulk around carbonyl
2-Oxabicyclo[2.1.1]hexane [2.1.1] with oxygen Enhanced solubility/stability due to ether oxygen; improved bioisostere potential

Key Observations :

  • The smaller [2.1.1] system places substituents farther from the carbonyl, reducing direct steric interactions but enabling electronic effects via conjugated bonds .
  • Oxygenated analogs (e.g., 2-oxabicyclo[2.1.1]hexane) exhibit improved physicochemical properties compared to hydrocarbon counterparts .

Stereoselectivity in Hydride Reductions

Experimental studies reveal distinct diastereoselectivity trends (Table 2):

Compound Substituent (R) Syn:Anti Ratio Notes
This compound COOCH₃ 55:45 Diminished syn-preference vs. norbornyl
This compound CN 48:52 Anti-selectivity contradicts Cieplak model
Bicyclo[2.2.1]heptan-7-one COOCH₃ 80:20 Strong syn-preference due to proximity

Mechanistic Insights :

  • In this compound, remote electron-withdrawing groups (e.g., CN, COOCH₃) show attenuated syn-selectivity compared to norbornyl systems, highlighting the role of electronic transmission through cyclopropane bridges .
  • Anti-selectivity in alkyl-substituted derivatives (e.g., R = CH₃) suggests competing steric/electronic effects .

Computational Predictability

Semi-empirical (MNDO, AM1) and DFT methods were evaluated for predicting facial selectivities (Table 3):

Method Accuracy for [2.1.1] System Accuracy for [2.2.1] System
Hydride Model (AM1) High correlation (R² > 0.9) Moderate correlation
LiH Transition State Reliable for syn/anti trends Less predictive
NBO Analysis Limited predictability Consistent with Cieplak

Biological Activity

Bicyclo[2.1.1]hexan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for ortho-substituted phenyl rings. This article explores its biological activity, focusing on recent research findings, case studies, and comparative data regarding its efficacy and properties.

Overview of this compound

This compound (C6H8O) is characterized by a bicyclic structure that can influence its biological interactions. The compound serves as a saturated analogue of ortho-substituted benzene derivatives, which are prevalent in many pharmaceutical agents.

Biological Validation and Activity

Recent studies have demonstrated that this compound can act as a bioisostere, impacting solubility, lipophilicity, and metabolic stability of various compounds:

  • Solubility : In agrochemical applications, replacing the ortho-benzene ring with bicyclo[2.1.1]hexane resulted in varied solubility outcomes:
    • Boscalid : Increased solubility from 11 μM to 35 μM.
    • Bixafen : Decreased solubility from 30 μM to 4 μM.
    • Fluxapyroxad : Slight increase from 25 μM to 27 μM .
  • Lipophilicity : The replacement led to a decrease in calculated lipophilicity (clogPc\log P) by 0.7–1.2 units across several compounds, with minimal impact on experimental lipophilicity (log DD) in most cases .
  • Metabolic Stability : The incorporation of bicyclo[2.1.1]hexane affected metabolic stability differently across compounds:
    • Conivaptan : Increased metabolic stability (CL_int = 31 vs. 12).
    • Lomitapide, Bixafen, and Fluxapyroxad : Decreased metabolic stability by two to three times.
    • Boscalid : Slight decrease in metabolic stability (CL_int = 26 vs. 29) .

Cancer Cell Viability Studies

A noteworthy study evaluated the biological activity of enantiomeric forms of bicyclo[2.1.1]hexane derivatives in cancer cell lines. The results indicated significant differences in cell viability based on the stereochemistry of the compounds, underscoring the importance of absolute configuration in drug design .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including Lewis acid-catalyzed reactions and photocatalytic strategies, which have facilitated the production of enantioenriched scaffolds suitable for medicinal applications .

Comparative Data Table

CompoundSolubility (μM)clogPc\log P ChangeMetabolic Stability (CL_int)
Boscalid35Decrease by 0.7–1.2CL_int = 26
Bixafen4Decrease by 0.7–1.2CL_int = Decreased
Fluxapyroxad27Decrease by 0.7–1.2CL_int = Decreased
ConivaptanIncreasedN/ACL_int = 31
LomitapideN/AN/ACL_int = Decreased

Q & A

Q. What are the common synthetic routes to bicyclo[2.1.1]hexan-2-one, and how do experimental conditions influence yield?

this compound is typically synthesized via photocycloaddition of dienones (e.g., 1,5-hexadiene-3-one) under UV irradiation in inert solvents like pentane or pentane-ether mixtures. Reaction efficiency depends on lamp intensity (e.g., Hanovia 450-W), solvent purity, and nitrogen purging to prevent side reactions . Ring-expansion reactions using diazomethane on this compound derivatives can also yield bicycloheptanones, though steric effects and ring strain may limit reactivity .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic methods (NMR, IR) and X-ray crystallography. For example, the bicyclic framework of 3-bromo derivatives is validated via X-ray analysis of intermediates like 5,5-dimethylthis compound . Computational tools (e.g., InChIKey, SMILES) further aid in verifying molecular geometry .

Q. What role do bicyclo[2.1.1]hexanes play as bioisosteres in drug design?

1,2-Disubstituted bicyclo[2.1.1]hexanes serve as saturated bioisosteres for ortho-substituted benzenes, improving solubility and reducing metabolic instability in some cases. For example, replacing benzene in Conivaptan with bicyclo[2.1.1]hexane increased solubility from 5 μM to 14 μM and decreased intrinsic clearance (CLint) from 31 to 12 μL/min/mg .

Advanced Research Questions

Q. How does ring strain in this compound influence its reactivity in cycloaddition reactions?

The high ring strain (from fused cyclopropane and cyclobutane moieties) drives strain-release [2π + 2σ] cycloadditions. Sensitized bicyclo[1.1.0]butanes react with alkenes via energy transfer (e.g., visible-light photocatalysis) to form bicyclo[2.1.1]hexanes. Steric effects at bridgehead carbons dictate regioselectivity, favoring C2–C3 bond migration over C1–C2 in ring expansions .

Q. What methodological challenges arise when introducing substituents at the 3-position of this compound?

Direct bromination at the 3-position is hindered by poor enolization. Using strong bases like lithium cyclohexylisopropylamide (LDA) generates the enolate, which reacts with bromine to yield 3-bromo derivatives (e.g., 22 in 60% yield). Alternative routes include functionalizing bicyclo[1.1.0]butane precursors with ketenes or oxadienes under BF3·Et2O catalysis .

Q. How do substitution patterns on bicyclo[2.1.1]hexanes affect their physicochemical properties compared to aromatic analogs?

Replacing ortho-substituted benzenes with bicyclo[2.1.1]hexanes reduces lipophilicity (ΔcLogP = −0.7 to −1.2) and modulates metabolic stability. For example, in agrochemicals like Bixafen, this substitution decreased metabolic half-life (t1/2) by threefold due to altered cytochrome P450 interactions . Geometric parameters (distance between substituents: ~3.1 Å vs. 3.0 Å in benzene) closely mimic ortho-substitution, enabling bioisosteric fidelity .

Q. What strategies resolve contradictions in reported metabolic stability data for bicyclo[2.1.1]hexane-containing compounds?

Variability arises from structural context. For instance, bicyclo[2.1.1]hexane in Conivaptan improved stability (CLint decreased by 61%), while in Lomitapide, it reduced t1/2 by 67%. Case-specific analyses using in vitro assays (e.g., microsomal stability) and computational modeling (e.g., molecular docking) are critical to rationalize these differences .

Q. How can photocatalytic methods diversify substitution patterns on bicyclo[2.1.1]hexanes?

Photocatalytic [2 + 2] cycloadditions of bicyclo[1.1.0]butanes with alkenes enable access to 11 distinct substitution patterns, including bridge- and spiro-functionalized derivatives. For example, benzofuran-derived oxadienes yield spiro-bicyclo[2.1.1]hexanes with >90% selectivity under BF3·Et2O catalysis .

Methodological Resources

  • Synthesis Optimization : Use GLC monitoring during photolysis to track product formation and minimize polymerization .
  • Bioisostere Validation : Compare geometric parameters (d, r, θ) from X-ray data of bicyclo[2.1.1]hexanes and ortho-benzenes to ensure structural mimicry .
  • Metabolic Profiling : Employ human liver microsomes (HLMs) to measure intrinsic clearance (CLint) and t1/2 for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.1.1]hexan-2-one
Reactant of Route 2
Bicyclo[2.1.1]hexan-2-one

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